7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by the presence of a tert-butyl group, a butyl group, and a methyloxazolo group attached to a purine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired oxazolo[2,3-f]purine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced purine derivatives.
Scientific Research Applications
7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a kinase inhibitor and its effects on cellular signaling pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their activity. This inhibition can disrupt cellular signaling pathways and lead to various biological effects, such as the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazolo[2,3-f]purine derivatives and purine-based compounds with different substituents. Examples include:
- 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine
- 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo[2,3-f]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-butyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-7-8-19-13(21)11-12(18(5)15(19)22)17-14-20(11)9-10(23-14)16(2,3)4/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKSERVQRLZMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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